molecular formula C78H98N4O20 B1665582 Rimiducid CAS No. 195514-63-7

Rimiducid

Katalognummer B1665582
CAS-Nummer: 195514-63-7
Molekulargewicht: 1411.6 g/mol
InChI-Schlüssel: GQLCLPLEEOUJQC-WFMNNBDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rimiducid is a homodimerizing agent potentially used in combination with cellular immunotherapies for cancers and blood disorders to increase the therapeutic effectiveness . It is a lipid-permeable tacrolimus analogue and a protein dimerizer . It was designed to overcome limitations of current cellular immunotherapies used for cancer and other blood disorders by enhancing the control of the immune cell activity and function .


Molecular Structure Analysis

Rimiducid is a small molecule with a chemical formula of C78H98N4O20 . Its average weight is 1411.65 and its monoisotopic weight is 1410.677441572 .


Chemical Reactions Analysis

Rimiducid, when administered via chemically-inducible dimerization (CID) technologies, binds to switch proteins and dimerizes them, triggering a downstream signaling cascade .

Wissenschaftliche Forschungsanwendungen

1. Application in CAR-T Cell Clinical Trials against Solid Tumors

  • Summary of Application : Rimiducid is used in conjunction with CAR-T cell therapy for solid tumors. The CAR-T cells are genetically manipulated to express chimeric antigen receptors (CARs), which enables these cells to kill the tumor cells after recognition by the receptor .
  • Methods of Application : Rimiducid and molecules like rapamycin are able to induce dimerization of constructs containing inducible caspase 9, which are co-introduced with the CAR into the T cells as a suicide switch .
  • Results or Outcomes : This therapy has shown great potential in the treatment of patients with hematologic tumors .

2. Application in Abrogating CD19.CAR T-cell–associated Neurotoxicity

  • Summary of Application : Rimiducid is used to abrogate CAR T-cell–associated neurotoxicity. This is particularly relevant in the context of CAR-modified T cells targeting the CD19 antigen, which are approved to treat relapsed and refractory B-cell malignancies .
  • Methods of Application : T cells engineered with safety switches, like the inducible caspase-9 (iC9), have been explored clinically to mitigate graft-versus-host disease after haploidentical stem cell transplantation. When donor T lymphocytes that have been engineered to express the iC9 are exposed to the dimerizing drug rimiducid, such graft-versus-host disease can be abrogated by pharmacologically induced donor T-cell apoptosis .
  • Results or Outcomes : The first use of rimiducid to abrogate CAR T-cell–associated neurotoxicity has been reported .

3. Application in Allogeneic P-MUC1C-ALLO1 CAR-T Cell Therapy

  • Summary of Application : Rimiducid is used in conjunction with allogeneic P-MUC1C-ALLO1 CAR-T cell therapy for advanced or metastatic epithelial solid tumors, including breast, ovarian, non-small cell lung, colorectal, pancreatic .
  • Methods of Application : The CAR-T cells are genetically manipulated to express chimeric antigen receptors (CARs), which enables these cells to kill the tumor cells after recognition by the receptor. Rimiducid is administered to induce dimerization of constructs containing inducible caspase 9, which are co-introduced with the CAR into the T cells as a suicide switch .
  • Results or Outcomes : This therapy is currently being evaluated in a phase 1, open-label, multicenter, dose escalation, and expanded cohort study .

4. Application in Allogeneic P-MUC1C-ALLO1 CAR-T Cell Therapy

  • Summary of Application : Rimiducid is used in conjunction with allogeneic P-MUC1C-ALLO1 CAR-T cell therapy for advanced or metastatic epithelial solid tumors, including breast, ovarian, non-small cell lung, colorectal, pancreatic .
  • Methods of Application : The CAR-T cells are genetically manipulated to express chimeric antigen receptors (CARs), which enables these cells to kill the tumor cells after recognition by the receptor. Rimiducid is administered to induce dimerization of constructs containing inducible caspase 9, which are co-introduced with the CAR into the T cells as a suicide switch .
  • Results or Outcomes : This therapy is currently being evaluated in a phase 1, open-label, multicenter, dose escalation, and expanded cohort study .

Safety And Hazards

Rimiducid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Rimiducid is currently under investigation for its combination use with immunotherapies for enhanced therapeutic effectiveness . It is also being studied for its potential to abrogate CAR T-cell–associated neurotoxicity . The FDA has lifted its clinical hold on a study evaluating BPX-601 and rimiducid for patients with previously treated metastatic pancreatic or prostate cancers .

Eigenschaften

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H98N4O20/c1-13-57(53-43-67(93-7)73(97-11)68(44-53)94-8)75(85)81-37-17-15-25-59(81)77(87)101-61(31-27-49-29-33-63(89-3)65(39-49)91-5)51-21-19-23-55(41-51)99-47-71(83)79-35-36-80-72(84)48-100-56-24-20-22-52(42-56)62(32-28-50-30-34-64(90-4)66(40-50)92-6)102-78(88)60-26-16-18-38-82(60)76(86)58(14-2)54-45-69(95-9)74(98-12)70(46-54)96-10/h19-24,29-30,33-34,39-46,57-62H,13-18,25-28,31-32,35-38,47-48H2,1-12H3,(H,79,83)(H,80,84)/t57-,58-,59-,60-,61+,62+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLCLPLEEOUJQC-ZTQDTCGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H98N4O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173226
Record name AP 1903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rimiducid binds to a drug binding domain derived from human FK506-binding protein which is present on a modified form of inducible caspase-9. This binding results in dimerization and subsequent activation of caspase-9. This system was designed to function as a "safety switch" in CAR T-cell therapy used in hematological cancers. Retroviral vectors used in production of these modified cells preferentially integrate this gene nearby promoters associated with T-cell activation. This results in higher expression of the modified inducible caspase-9 product in activated T-cells. In practice, this allows for specific targeting of these active T-cells by rimiducid which results in a decrease in circulating cell numbers of over 90% in the setting of graft versus host disease. This specificity spares non-alloreactive T-cells and allows for successful reconstitution of the transplanted immune system from these cells.[24753538] Additionally, these non-alloreactive cells retain their sensitivity to rimiducid.
Record name Rimiducid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rimiducid

CAS RN

195514-63-7
Record name Rimiducid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimiducid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AP 1903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIMIDUCID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H564L1W5J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rimiducid
Reactant of Route 2
Reactant of Route 2
Rimiducid
Reactant of Route 3
Reactant of Route 3
Rimiducid
Reactant of Route 4
Rimiducid
Reactant of Route 5
Reactant of Route 5
Rimiducid
Reactant of Route 6
Reactant of Route 6
Rimiducid

Citations

For This Compound
447
Citations
B Dineen, D Li, R Vedia, M Zhang, Q Ma - 2021 - openworks.mdanderson.org
… The rimiducid group was treated with CD3 and CD28 as well as 2μL of 1mM rimiducid. Cells were mixed with antibodies for various markers of T cell development and differentiation …
Number of citations: 0 openworks.mdanderson.org
MC Foster, B Savoldo, W Lau, C Rubinos, NS Grover… - Blood, 2022 - ashpublications.org
Introduction: CD19-targeted CAR-T cells are highly active in B-cell malignancies. While early use of corticosteroids (CS) and tocilizumab have improved the management of cytokine …
Number of citations: 1 ashpublications.org
X Zhou, A Lu, KL Sharp, M Harris, M Anumula, J Bayle… - Blood, 2018 - Elsevier
… ), activation of iC9 with rimiducid leads to rapid killing of alloreactive T … and sensitivity to rimiducid to understand differential … Exposure to rimiducid dimerizes iC9 resulting in apoptosis of …
Number of citations: 2 www.sciencedirect.com
R Elkeky, DA Jacobsohn, R Agarwal, S Naik, N Kapoor… - Blood, 2018 - Elsevier
… To evaluate the safety and efficacy of rimiducid in the treatment of GvHD following … A key objective of this study is to assess the activity of rimiducid infusion following onset of …
Number of citations: 4 www.sciencedirect.com
A Foster, A Mahendravada, NP Shinners, P Chang… - Blood, 2015 - Elsevier
… allows the expansion of T cells only in response to both rimiducid and tumor antigen, and their decrease in number by withdrawal of rimiducid-induced iMC costimulation. The "GoCAR-T…
Number of citations: 2 www.sciencedirect.com
KM Slawin, A Mahendravada, N Shinners, P Chang… - 2016 - ascopubs.org
206 Background: PSCA is a cell surface antigen that is overexpressed in a majority of metastatic prostate, transitional cell and pancreatic carcinomas. We describe a novel T cell …
Number of citations: 2 ascopubs.org
S Mackay, B Flynn, K Morse, C Ng, K Gallatin… - Blood, 2017 - Elsevier
… and incorporated with a rimiducid-controlled switch for T cell … donors transduced with a rimiducid-inducible costimulatory unit, … of PSCA-specific and rimiducid-induced stimulation on …
Number of citations: 4 www.sciencedirect.com
MC Foster, B Savoldo, W Lau… - Blood, The Journal …, 2021 - ashpublications.org
… 4 days after rimiducid administration. The only adverse event possibly related to rimiducid was … Within 4 hours of the administration of rimiducid and achievement of maximum rimiducid …
Number of citations: 25 ashpublications.org
T Hoang, A Foster, J Crisostomo, A Lu, A Moseley… - Blood, 2015 - Elsevier
… T cells a novel, small molecule (rimiducid)-dependent T cell … -specific TCR along with tandem rimiducid (AP1903)-binding … tumor cells with or without rimiducid (10 nM) stimulation. MHC …
Number of citations: 2 www.sciencedirect.com
T Pentcheva-Hoang, D Torres, T Rodriguez… - Blood, 2016 - Elsevier
… iMC was activated in vivo by weekly or biweekly ip rimiducid … However, both TCR ligation and rimiducid-dependent iMC … was optimized with concurrent rimiducid-driven iMC activation in …
Number of citations: 2 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.